molecular formula C39H73NO4 B12729970 Dihydroxyisopropyl (2-oleoyl)oleamide CAS No. 1487457-13-5

Dihydroxyisopropyl (2-oleoyl)oleamide

Cat. No.: B12729970
CAS No.: 1487457-13-5
M. Wt: 620.0 g/mol
InChI Key: GZMHEZUHJPKTOC-CLFAGFIQSA-N
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Description

Dihydroxyisopropyl (2-oleoyl)oleamide is a synthetic lipid derivative characterized by an oleoyl (C18:1 monounsaturated fatty acid) backbone esterified to a dihydroxyisopropyl group. This structural configuration distinguishes it from naturally occurring fatty acid amides like anandamide (arachidonoylethanolamide), which feature ethanolamine-linked arachidonic acid (C20:4) . Its synthetic nature allows for tailored modifications to enhance stability or receptor specificity compared to endogenous analogs.

Properties

CAS No.

1487457-13-5

Molecular Formula

C39H73NO4

Molecular Weight

620.0 g/mol

IUPAC Name

(Z)-N-(1,3-dihydroxypropan-2-yl)-2-[(Z)-hexadec-7-enyl]-3-oxoicos-11-enamide

InChI

InChI=1S/C39H73NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(43)37(39(44)40-36(34-41)35-42)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,36-37,41-42H,3-16,21-35H2,1-2H3,(H,40,44)/b19-17-,20-18-

InChI Key

GZMHEZUHJPKTOC-CLFAGFIQSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)C(CCCCCC/C=C\CCCCCCCC)C(=O)NC(CO)CO

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)C(CCCCCCC=CCCCCCCCC)C(=O)NC(CO)CO

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Dihydroxyisopropyl (2-oleoyl)oleamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.

    Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and catalysts like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce saturated amides.

Scientific Research Applications

Dihydroxyisopropyl (2-oleoyl)oleamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Dihydroxyisopropyl (2-oleoyl)oleamide and related lipid derivatives:

Property This compound Anandamide (Arachidonoylethanolamide) Oleamide 2-Oleoylglycerol
Core Structure Oleoyl + dihydroxyisopropyl group Arachidonoyl + ethanolamide Oleoyl + ethanolamide Oleoyl + glycerol backbone
Fatty Acid Chain C18:1 (oleic acid) C20:4 (arachidonic acid) C18:1 (oleic acid) C18:1 (oleic acid)
Functional Group Dihydroxyisopropyl ester Ethanolamide Ethanolamide Glycerol ester
Receptor Affinity Not yet characterized (hypothesized CB2) High affinity for CB1/CB2 cannabinoid receptors Weak CB1 interaction GPR119 agonist
Metabolic Stability Likely higher due to branched dihydroxy group Rapidly degraded by FAAH enzyme Degraded by FAAH Hydrolyzed by lipases
Biological Role Synthetic analog; potential anti-inflammatory Endogenous cannabinoid receptor ligand Sleep-inducing lipid Endocannabinoid-like signaling

Key Findings:

Structural Differences: Unlike anandamide, which contains a polyunsaturated arachidonic acid chain, this compound incorporates a monounsaturated oleoyl chain. This may reduce oxidative instability and alter membrane permeability .

Functional Implications: Receptor Specificity: While anandamide binds strongly to both CB1 (central) and CB2 (peripheral) cannabinoid receptors , the branched ester in this compound may favor interactions with CB2, a target for anti-inflammatory therapies. Metabolic Pathways: The absence of an ethanolamide group likely renders this compound resistant to fatty acid amide hydrolase (FAAH), a key enzyme degrading anandamide and oleamide. This could extend its half-life in vivo.

Biological Activity :

  • Anandamide’s role in pain modulation and neuroprotection is well-documented , whereas this compound’s synthetic design may prioritize immune modulation.
  • Compared to 2-oleoylglycerol (a GPR119 agonist), the dihydroxyisopropyl variant lacks the glycerol moiety critical for GPR119 activation, suggesting divergent signaling effects.

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